molecular formula C23H24O5 B5254636 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid

2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid

Cat. No.: B5254636
M. Wt: 380.4 g/mol
InChI Key: ILAXCMFXNDTTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is a complex organic compound that features a cyclobutane ring substituted with diphenyl groups and a tetrahydrofuran-2-ylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring with diphenyl and tetrahydrofuran-2-ylmethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-6,8-11,17-21H,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXCMFXNDTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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